molecular formula C13H27NO3 B13585216 Tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate

Tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate

Cat. No.: B13585216
M. Wt: 245.36 g/mol
InChI Key: VXUOXGBOZSHALZ-UHFFFAOYSA-N
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Description

Tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a hydroxyethyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine under controlled conditions. One common method involves the use of tert-butyl carbamate and an alcohol in the presence of a catalyst such as palladium. The reaction is carried out in a solvent like 1,4-dioxane with a base such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar reactivity but lacking the hydroxyethyl group.

    N-Boc-ethanolamine: Contains a similar carbamate group but with an ethanolamine moiety.

    Potassium tert-butyl N-(2-hydroxyethyl)carbamate: A related compound with a potassium salt form.

Uniqueness

Tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate is unique due to its specific structure, which combines a tert-butyl group, a hydroxyethyl group, and a carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C13H27NO3

Molecular Weight

245.36 g/mol

IUPAC Name

tert-butyl N-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate

InChI

InChI=1S/C13H27NO3/c1-8-13(16,9-2)12(6,7)14-10(15)17-11(3,4)5/h16H,8-9H2,1-7H3,(H,14,15)

InChI Key

VXUOXGBOZSHALZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)(C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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